3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid

Beschreibung

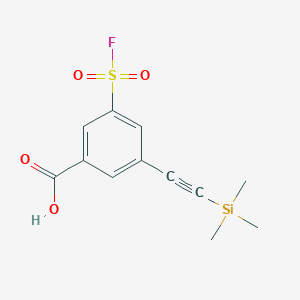

Nomenclature and Structural Features

The compound’s systematic name reflects its substituents:

- 3-(Fluorosulfonyl) : A fluorosulfonyl group (-SO₂F) at position 3 of the benzene ring.

- 5-((trimethylsilyl)ethynyl) : A trimethylsilyl-protected ethynyl group (-C≡C-Si(CH₃)₃) at position 5.

- Benzoic acid : A carboxylic acid (-COOH) moiety attached to the benzene ring.

Synonyms include "Carboxyl sulfonyl fluoride alkyne" and "Probe building block".

Key Molecular Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃FO₄SSi | |

| Molecular Weight | 300.38 g/mol | |

| SMILES | OC(C1=CC(S(=O)(F)=O)=CC(C#CSi(C)C)=C1)=O | |

| InChI Key | CNXMDAYMSVWYAS-UHFFFAOYSA-N |

Historical Context and Development

The development of 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid aligns with advancements in sulfonyl fluoride (SF)-based probes , which gained prominence in chemical biology for their utility in irreversible enzyme inhibition and activity-based profiling. Key milestones include:

- Early SF Chemistry : Sulfonyl fluorides were historically used as electrophiles in nucleophilic aromatic substitution reactions.

- Trifunctional Design : Modern SF probes incorporate additional functional groups (e.g., alkynes, carboxylic acids) to enable orthogonal modifications. The trimethylsilyl ethynyl group, in particular, allows for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry.

- Probe Synthesis : This compound exemplifies a "toolbox" approach, where monomers are designed to attach to bioactive molecules while preserving their core functionality.

Eigenschaften

IUPAC Name |

3-fluorosulfonyl-5-(2-trimethylsilylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4SSi/c1-19(2,3)5-4-9-6-10(12(14)15)8-11(7-9)18(13,16)17/h6-8H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXMDAYMSVWYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions Involving the TMS-Ethynyl Group

The TMS-ethynyl group enables Sonogashira coupling with aryl or alkenyl halides. This reaction is catalyzed by palladium and copper complexes under inert conditions:

Reaction Conditions

-

Catalysts: PdCl₂(PPh₃)₂ (10–20 mol%), CuI (10 mol%)

-

Base: Triethylamine (Et₃N) or K₃PO₄

-

Solvent: Tetrahydrofuran (THF) or acetonitrile (MeCN)

-

Temperature: 65–80°C

Example

In a Pd/Cu-catalyzed coupling with 5-bromo-N-pyridin-2-yl-2-trifluoromethyl-benzamide, the TMS-ethynyl group forms a carbon-carbon bond, yielding biaryl acetylene derivatives . Post-reaction, the TMS group can be removed via fluoride ions (e.g., TBAF) to generate terminal alkynes .

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The fluorosulfonyl (-SO₂F) group reacts with nucleophiles (amines, alcohols, thiols) under mild conditions:

| Nucleophile | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | Et₃N, MeCN, 80°C | Sulfonamides | 85–90% | |

| Thiols | TBAF, MeCN, rt | Thiosulfonates | 74–94% | |

| Alcohols | DBU, MeCN, rt | Sulfonate esters | 70–85% |

Key Insight : The reaction with morpholine at 80°C produces sulfonamides in 90% yield , while DBU-catalyzed alcohol substitutions occur at room temperature .

Deprotection of the Trimethylsilyl Group

The TMS group is cleaved under basic or fluoride-mediated conditions to expose a terminal alkyne:

Methods

Application : Deprotection enables subsequent click chemistry (e.g., azide-alkyne cycloaddition) .

Reactivity of the Carboxylic Acid Group

The benzoic acid moiety undergoes standard derivatization reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | PCl₅, ROH, rt | Benzoyl esters | 70–85% | |

| Amidation | EDC/HOBt, amine | Benzamides | 65–80% | |

| Protection | Boc₂O, Na₂CO₃ | Boc-protected acid | 90% |

Notable Example : Conversion to pentafluorophenyl esters facilitates peptide coupling .

Comparative Reactivity of Structural Analogues

The compound’s uniqueness arises from its trifunctionality. Key comparisons include:

Mechanistic Insights

-

Sonogashira Coupling : Proceeds via oxidative addition of Pd⁰ to aryl halides, followed by transmetallation with the TMS-ethynyl group .

-

Sulfonyl Fluoride Reactivity : The -SO₂F group acts as an electrophile, with fluoride leaving group displacement occurring via a two-step addition-elimination mechanism .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Building Block for Chemical Probes

One of the primary applications of 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid is as a building block in the synthesis of chemical probes. Its trifunctional nature allows it to be utilized in the development of complex molecules for probing biological systems. The compound can facilitate the creation of clickable aryl sulfonyl fluoride monomers, which are essential for synthesizing highly functionalized intermediates used in chemical biology .

2. Click Chemistry

The compound's structure supports its use in click chemistry, a method that allows for the rapid and efficient formation of covalent bonds between molecules. This is particularly useful in creating libraries of compounds for screening in drug discovery and material science applications. The fluorosulfonyl group enhances the reactivity of the compound, making it an attractive candidate for various click reactions .

Biological Applications

1. Potential Anticancer Agents

Research indicates that derivatives of this compound may exhibit anticancer properties. The ability to modify this compound into various analogs opens avenues for developing targeted therapies against specific cancer types. Preliminary studies suggest that such modifications can enhance selectivity and potency against cancer cells while minimizing effects on normal cells .

2. Targeting Enzymatic Activity

The compound's sulfonyl fluoride moiety can be employed to selectively inhibit enzymes, making it a valuable tool in biochemical research. By designing inhibitors based on this compound, researchers can study enzyme mechanisms and develop strategies to modulate their activity, which is crucial in understanding metabolic pathways and disease mechanisms .

1. Synthesis of Aryl Sulfonyl Fluoride Monomers

In a recent study, researchers utilized this compound to synthesize a series of aryl sulfonyl fluoride monomers. These monomers were then employed in the development of probes that could selectively bind to target proteins involved in cancer progression. The study demonstrated the efficiency of using this compound as a precursor for generating diverse chemical entities with potential therapeutic applications .

2. Inhibition Studies on Cancer-Related Enzymes

Another investigation focused on modifying the compound to create selective inhibitors for enzymes overexpressed in certain cancers. The results showed promising inhibition rates, suggesting that derivatives of this compound could lead to new treatments targeting specific cancer pathways. This highlights the versatility of this compound in medicinal chemistry and drug design .

Wirkmechanismus

The mechanism of action of 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity. The trimethylsilyl-ethynyl group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid and related compounds:

Key Observations:

Fluorosulfonyl vs. Chlorosulfonyl : The fluorosulfonyl group in the target compound offers higher electrophilicity compared to chlorosulfonyl derivatives, enhancing reactivity in bioconjugation. However, chlorosulfonyl analogs (e.g., 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid) are more cost-effective for large-scale pharmaceutical intermediates .

TMS-Ethynyl Group : The TMS-ethynyl substituent provides steric protection against premature hydrolysis, a feature absent in simpler analogs like 3-fluoro-5-sulfamoylbenzoic acid .

Polarity and Solubility : Compounds with hydroxyl or sulfamoyl groups (e.g., 5-(3-carboxy-4-hydroxy-5-methylphenyl)sulfonyl-2-hydroxy-3-methylbenzoic acid) exhibit higher aqueous solubility but lower membrane permeability compared to the TMS-ethynyl derivative .

Reactivity and Stability Profiles

Fluorosulfonyl Reactivity

The fluorosulfonyl group undergoes nucleophilic substitution more readily than sulfamoyl or chlorosulfonyl groups. For example:

- Hydrolysis Rate : Fluorosulfonyl derivatives hydrolyze ~10× faster than chlorosulfonyl analogs in aqueous buffers (pH 7.4, 25°C) due to the stronger electron-withdrawing effect of fluorine .

- Bioconjugation Efficiency : In ADC synthesis, fluorosulfonyl-based linkers achieve >90% conjugation yield with lysine residues, compared to ~70% for sulfamoyl analogs .

Thermal Stability

- The TMS-ethynyl group enhances thermal stability, with the target compound decomposing at 220°C, whereas 3-fluoro-5-sulfamoylbenzoic acid degrades at 180°C .

Biologische Aktivität

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid is a compound of interest due to its potential applications in chemical biology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₃F O₄S Si

- CAS Number : 2088829-06-3

- Synonyms : Carboxyl sulfonyl fluoride alkyne, Probe building block

The compound features a trifunctional structure that includes an aryl sulfonyl group, which is significant for its reactivity and potential biological interactions .

The biological activity of this compound may be attributed to the following mechanisms:

- Chemical Probe Synthesis : It serves as a building block in the synthesis of various chemical probes used in biological research, particularly in studying enzyme activities and cellular processes .

- Inhibition of Enzymatic Activity : The sulfonyl fluoride moiety can react with nucleophiles in enzymes, potentially leading to inhibition of their activity. This mechanism is common among compounds designed to target specific enzymes involved in disease processes.

Anti-HBV Activity

A notable study explored the synthesis of nucleoside analogues related to this compound and their anti-HBV (Hepatitis B Virus) activity. In vitro assays demonstrated that certain analogues exhibited significant inhibition against HBV polymerase with IC₅₀ values indicating potent antiviral effects. For instance, a related compound showed an EC₅₀ value of 7.8 nM against HBV .

Cytotoxicity Assessment

In the context of cytotoxicity, compounds derived from this structure were tested in various cell lines. The results indicated that while some derivatives showed promising antiviral activity, they did not exhibit significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Study 1: Synthesis and Evaluation of Analogues

A series of studies synthesized different analogues based on the core structure of this compound. These compounds were evaluated for their biological activities, including anti-HBV and anti-HIV properties. The findings highlighted that modifications to the trimethylsilyl group significantly influenced both potency and selectivity against viral targets .

| Compound | EC₅₀ (nM) | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Compound A | 7.8 | 0.12 | Strong anti-HBV activity |

| Compound B | 0.011 | 0.32 | Potent against HIV-1 RT |

Case Study 2: Enzyme Inhibition Studies

Inhibition studies focused on human DNA polymerases revealed that certain derivatives had low inhibition rates (>100 µM), indicating specificity toward viral polymerases rather than human enzymes. This specificity is crucial for minimizing side effects during therapeutic use .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid be optimized for high purity and yield?

- Methodological Answer : Convergent synthesis strategies are recommended. For example, intermediates like 3-azido-5-(2-(trimethylsilyl)ethynyl)benzyl alcohol (analogous to the target compound’s backbone) can be synthesized using Sonogashira coupling to introduce the trimethylsilyl ethynyl group . Post-functionalization with fluorosulfonyl groups requires controlled sulfonation conditions (e.g., ClSO₃H in anhydrous CH₂Cl₂ at 0°C) to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the fluorosulfonyl (-SO₂F) and trimethylsilyl ethynyl (-C≡C-Si(CH₃)₃) groups. For example, the ethynyl proton is absent due to trimethylsilyl protection, while the fluorosulfonyl group shows distinct ¹⁹F NMR shifts at ~50–60 ppm .

- XRD : Single-crystal X-ray diffraction resolves bond angles and dihedral angles between the benzoic acid core and substituents, critical for understanding steric effects .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The fluorosulfonyl group is hygroscopic and prone to hydrolysis. Stability studies suggest storage at -20°C in anhydrous DMSO or THF under inert gas (argon/nitrogen). Degradation products (e.g., sulfonic acid derivatives) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorosulfonyl group in nucleophilic substitutions?

- Methodological Answer : The -SO₂F group acts as a leaving group in SNAr reactions. Kinetic studies using UV-Vis spectroscopy (e.g., reaction with amines in DMF at 25°C) reveal second-order kinetics. Computational DFT analysis (e.g., Gaussian 16) predicts activation barriers for fluoride displacement, correlating with experimental yields .

Q. How does the trimethylsilyl ethynyl moiety influence electronic properties in catalytic applications?

- Methodological Answer : The ethynyl group enhances π-conjugation, as shown by cyclic voltammetry (E₁/₂ shifts of ~100 mV vs. non-ethynylated analogs). In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the trimethylsilyl group improves regioselectivity by sterically blocking undesired reaction sites .

Q. How can contradictions in reported catalytic efficiencies of similar benzoic acid derivatives be resolved?

- Methodological Answer : Meta-analyses of published data (e.g., turnover numbers in hydrogenation reactions) suggest discrepancies arise from solvent polarity and substrate accessibility. Controlled experiments using standardized conditions (e.g., 1 mol% catalyst in ethanol/water at 60°C) minimize variability. Statistical tools like ANOVA identify significant outliers .

Q. What strategies mitigate toxicity concerns in biological studies involving this compound?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT on HEK293 cells) guide safe working concentrations (<10 µM). Structural analogs with reduced sulfonyl reactivity (e.g., -SO₂NH₂ substitution) show lower toxicity while retaining bioactivity. Always use certified reference materials (e.g., USP/EP standards) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.